{4-[(4-ETHYLPHENOXY)METHYL]PHENYL}[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE
Overview
Description
{4-[(4-ETHYLPHENOXY)METHYL]PHENYL}[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE is a synthetic organic compound with the molecular formula C23H28N2O2 and a molecular weight of 364.49 g/mol This compound is characterized by its complex structure, which includes a hexahydropyrrolo[1,2-a]pyrazine ring system and an ethylphenoxy group
Preparation Methods
The synthesis of {4-[(4-ETHYLPHENOXY)METHYL]PHENYL}[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Ethylphenoxy Group: The starting material, 4-ethylphenol, is reacted with a suitable alkylating agent to form 4-ethylphenoxy methyl chloride.
Coupling Reaction: The 4-ethylphenoxy methyl chloride is then coupled with a phenyl group through a nucleophilic substitution reaction to form the intermediate compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
{4-[(4-ETHYLPHENOXY)METHYL]PHENYL}[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
{4-[(4-ETHYLPHENOXY)METHYL]PHENYL}[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of {4-[(4-ETHYLPHENOXY)METHYL]PHENYL}[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and metabolic processes .
Comparison with Similar Compounds
{4-[(4-ETHYLPHENOXY)METHYL]PHENYL}[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE can be compared with other similar compounds, such as:
{4-[(4-METHYLPHENOXY)METHYL]PHENYL}[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE: This compound has a methyl group instead of an ethyl group, which may affect its chemical properties and biological activities.
{4-[(4-CHLOROPHENOXY)METHYL]PHENYL}[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[4-[(4-ethylphenoxy)methyl]phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-2-18-7-11-22(12-8-18)27-17-19-5-9-20(10-6-19)23(26)25-15-14-24-13-3-4-21(24)16-25/h5-12,21H,2-4,13-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXMJUBJWIASLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N3CCN4CCCC4C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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